Thiol-PEG3-acid
Overview
Description
Thiol-PEG3-acid: is a compound that consists of a thiol group and a terminal carboxylic acid group connected by a polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the compound in aqueous media. The thiol group is reactive towards maleimide, orthopyridyl disulfide, vinylsulfone, and transition metal surfaces such as gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Scientific Research Applications
Chemistry: Thiol-PEG3-acid is used as a linker in the synthesis of complex molecules and in surface modification techniques. It is particularly useful in the formation of self-assembled monolayers on gold surfaces.
Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. It is also used in the development of biosensors and diagnostic assays.
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. It is also used in the development of targeted therapies and imaging agents.
Industry: In industrial applications, this compound is used in the production of hydrogels, coatings, and adhesives. It is also used in the development of materials with specific surface properties .
Mechanism of Action
Target of Action
Thiol-PEG3-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, connects these two ligands. The resulting PROTAC molecule exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It is known that polyethylene glycol (peg), a component of this compound, can improve the pharmacokinetic profile of drugs . PEGylation, the process of attaching PEG to molecules, can increase solubility, enhance stability, and reduce immunogenicity, thereby improving drug delivery .
Result of Action
The primary result of this compound’s action is the degradation of target proteins. By acting as a linker in PROTACs, this compound enables the selective degradation of specific proteins. This can have various molecular and cellular effects, depending on the function of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of PROTACs. Additionally, the hydrophilic nature of PEG can increase the solubility of this compound in aqueous environments, which may enhance its action .
Biochemical Analysis
Biochemical Properties
Thiol-PEG3-acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various biomolecules, primarily proteins, through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer in this compound react specifically and efficiently with reduced sulfhydryls (—SH) groups in proteins and other thiol molecules at pH 6.5-7.5 to form stable thioether bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, this compound decreases aggregation and increases solubility . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of PROTACs . The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Given its role in PEGylation, it can be inferred that its effects would be related to the stability and long-term effects of the PEGylated compounds it helps create .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs
Transport and Distribution
Given its role in PEGylation, it can be inferred that it may interact with various transporters or binding proteins during this process .
Subcellular Localization
Considering its role in PEGylation, it is likely to be found wherever PEGylation occurs within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of PEG Spacer: The PEG spacer is synthesized by polymerizing ethylene oxide. The length of the PEG chain can be controlled by the amount of ethylene oxide used.
Introduction of Thiol Group: The thiol group can be introduced by reacting the PEG spacer with thiol-containing reagents such as thiourea or sodium hydrosulfide.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group can be introduced by reacting the PEG spacer with carboxylic acid-containing reagents.
Industrial Production Methods: The process is optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Mild oxidants like iodine (I2) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from the substitution reactions of thiols with alkyl halides
Comparison with Similar Compounds
Thiol-PEG4-acid: Similar to Thiol-PEG3-acid but with a longer PEG spacer.
Thiol-PEG2-acid: Similar to this compound but with a shorter PEG spacer.
Thiol-PEG3-amine: Similar to this compound but with an amine group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The combination of thiol and carboxylic acid groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTXXNAQBWZFHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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